molecular formula C21H23NO4 B170876 Olopatadine N-Oxide CAS No. 173174-07-7

Olopatadine N-Oxide

Cat. No.: B170876
CAS No.: 173174-07-7
M. Wt: 353.4 g/mol
InChI Key: TXKZPVWYFNGMCP-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olopatadine N-Oxide is an active metabolite of Olopatadine . It is an impurity of Olopatadine, which is a histamine blocker and mast cell stabilizer .


Synthesis Analysis

The synthesis of Olopatadine involves the reaction of bis(trimethylsilyl)chloromethane (compound 1) and mercaptoacetic acid in the presence of NaOH/MeOH to synthesize 2-(bis(trimethylsilyl)methylthio) acetic acid (compound 2). Compound 3 is subsequently oxidized in the presence of H2O2/CH3COOH .


Molecular Structure Analysis

The molecular formula of this compound is C21H23NO4 . It is a tricyclic compound .


Chemical Reactions Analysis

Olopatadine undergoes degradation under heat treatment and in an oxidative environment, leading to the formation of this compound . The oxidation of Olopatadine by KMnO4 has been studied, and it was found that the oxidation leads to a decrease in the absorption of KMnO4 .


Physical and Chemical Properties Analysis

This compound is a tricyclic compound with the molecular formula C21H23NO4 .

Scientific Research Applications

Metabolism and Cytochrome P450 Activities

Olopatadine, including its metabolite olopatadine N-oxide, has been studied for its interactions with human liver microsomal cytochrome P450 activities. It is metabolized into two metabolites: M1 (N-monodemethylolopatadine) and M3 (this compound). This study found that olopatadine does not inhibit P450 activities and is unlikely to cause drug-drug interactions involving P450 isozymes (Kajita et al., 2002).

Regulation of IL-4 Expression and Degranulation

Olopatadine hydrochloride, including its variant this compound, significantly inhibits the induction of IL-4 expression by mast cells both in vivo and in vitro. The study demonstrated that olopatadine inhibits Ca(2+) influx through receptor-operated channels, impacting cytokine gene expression (Matsubara et al., 2004).

Impact on Histamine-Induced Skin Responses

Olopatadine hydrochloride has been observed to inhibit histamine-induced flare and wheal responses. A study focusing on this aspect found significant inhibitory effects on itch responses following olopatadine administration (Morita et al., 2002).

Efficacy in Treating Allergic Conjunctivitis

Olopatadine hydrochloride's effectiveness in treating allergic conjunctivitis has been affirmed through studies. It has been demonstrated to inhibit itching and redness in allergic conjunctivitis, showcasing its dual activity as an antihistamine and mast cell stabilizer (Abelson & Spitalny, 1998).

P-glycoprotein and Brain Penetration

A study on olopatadine revealed that it is a substrate of P-glycoprotein (P-gp), which limits its penetration into the brain. This research provides insights into the drug's low levels of histamine H1 receptor occupancy in the human brain, related to its minimal sedation effects (Mimura et al., 2008).

Suppression of Rebound Phenomenon in Topical Steroid Treatment

Olopatadine hydrochloride has shown potential in suppressing the rebound phenomenon observed after discontinuation of topical steroid treatment in chronic contact hypersensitivity (Tamura et al., 2005).

Antiallergic Properties

Olopatadine is recognized for its antiallergic properties, particularly as a selective histamine H1 receptor antagonist. It has shown inhibitory effects on the release of inflammatory mediators and has been effective in alleviating symptoms of various allergic diseases (Ohmori et al., 2004).

Comprehensive Overview of Clinical Applications

Olopatadine's various clinical applications, including its use in allergic conjunctivitis and rhinitis, have been comprehensively reviewed. It highlights its unique mechanisms of action such as mast cell stabilization, antihistaminic activity, and anti-inflammatory effects (Kaliner et al., 2010).

Therapeutic Effect in Corneal Injury

A study on olopatadine's effect on alkali-induced corneal injury in rats suggested its potential as a treatment option. It was found to enhance corneal healing, reduce corneal opacity and neovascularization, and suppress augmented corneal inflammatory markers (Kandeel & Balaha, 2018).

Interaction with Model and Natural Membranes

The interaction of olopatadine with model and natural membranes has been evaluated, shedding light on its potential functional consequences. This study provides insights into how olopatadine's low intrinsic surface activity limits its interaction with natural membranes, contributing to its topical ocular comfort and patient acceptance (Brockman et al., 2003).

Mechanism of Action

Target of Action

Olopatadine N-Oxide primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions. When histamine binds to this receptor, it triggers a cascade of reactions leading to symptoms of allergies.

Mode of Action

This compound acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it prevents histamine from exerting its effect, thereby blocking the allergic response. This results in the attenuation of inflammatory and allergic reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine-mediated inflammatory response. By blocking the Histamine H1 receptor, it inhibits the release of inflammatory mediators and stabilizes mast cells . This leads to a decrease in symptoms associated with allergic reactions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammatory and allergic reactions. By blocking the Histamine H1 receptor, it prevents the release of inflammatory mediators, thereby reducing symptoms such as itching and redness associated with allergic conjunctivitis and rhinitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, heat sterilization methods yield a higher content of this compound degradation products compared to unsterilized drug product or drug product sterilized by filtration . Therefore, the method of sterilization can significantly impact the stability and efficacy of this compound.

Future Directions

Olopatadine is currently used to treat some allergic symptoms like allergic rhinitis, chronic urticaria, eczema, dermatitis, and conjunctivitis (itching eyes) . Future research may focus on exploring other potential uses of Olopatadine and its metabolites, including Olopatadine N-Oxide.

Biochemical Analysis

Properties

IUPAC Name

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKZPVWYFNGMCP-LSCVHKIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173174-07-7
Record name Olopatadine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLOPATADINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Olopatadine N-Oxide formed in the body?

A1: The research paper identifies this compound (M3) as one of the two primary metabolites of Olopatadine. [] The study demonstrates that its formation is predominantly catalyzed by Flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, in human liver microsomes. [] This enzymatic reaction involves the oxidation of the nitrogen atom in the Olopatadine molecule, leading to the formation of this compound. []

Q2: Does the formation of this compound affect the activity of important drug-metabolizing enzymes like cytochrome P450 (CYP450)?

A2: The research indicates that neither Olopatadine nor its metabolite, this compound (M3), significantly inhibit CYP450 enzyme activities. [] This suggests that the formation of this compound is unlikely to interfere with the metabolism of other drugs metabolized by the CYP450 pathway. []

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